Cas no 1283764-23-7 ((1,3-Dihydroisoindol-2-yl)-(4-iodophenyl)-methanone)

(1,3-Dihydroisoindol-2-yl)-(4-iodophenyl)-methanone is a heterocyclic organic compound featuring an isoindoline core linked to a 4-iodobenzoyl moiety. This structure offers versatility as a synthetic intermediate in pharmaceutical and materials chemistry, particularly in the development of bioactive molecules. The presence of the iodine atom enhances its utility in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling further functionalization. Its rigid aromatic framework contributes to stability, while the carbonyl group provides a reactive site for derivatization. The compound is suitable for applications in medicinal chemistry, including the synthesis of potential kinase inhibitors or imaging agents. High purity grades ensure consistent performance in research and industrial settings.
(1,3-Dihydroisoindol-2-yl)-(4-iodophenyl)-methanone structure
1283764-23-7 structure
商品名:(1,3-Dihydroisoindol-2-yl)-(4-iodophenyl)-methanone
CAS番号:1283764-23-7
MF:C15H12INO
メガワット:349.166356086731
MDL:MFCD17946175
CID:4780451

(1,3-Dihydroisoindol-2-yl)-(4-iodophenyl)-methanone 化学的及び物理的性質

名前と識別子

    • (1,3-Dihydroisoindol-2-yl)-(4-iodophenyl)-methanone
    • (1,3-Dihydro-isoindol-2-yl)-(4-iodo-phenyl)-methanone
    • MDL: MFCD17946175
    • インチ: 1S/C15H12INO/c16-14-7-5-11(6-8-14)15(18)17-9-12-3-1-2-4-13(12)10-17/h1-8H,9-10H2
    • InChIKey: JORCRJLBFMKTCZ-UHFFFAOYSA-N
    • ほほえんだ: IC1C=CC(=CC=1)C(N1CC2C=CC=CC=2C1)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 298
  • トポロジー分子極性表面積: 20.3
  • 疎水性パラメータ計算基準値(XlogP): 3.1

(1,3-Dihydroisoindol-2-yl)-(4-iodophenyl)-methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D013070-500mg
(1,3-Dihydroisoindol-2-yl)-(4-iodophenyl)-methanone
1283764-23-7
500mg
$ 680.00 2022-06-06
Matrix Scientific
179726-1g
(1,3-Dihydroisoindol-2-yl)-(4-iodophenyl)-methanone, 95%
1283764-23-7 95%
1g
$743.00 2023-09-09
Matrix Scientific
179726-5g
(1,3-Dihydroisoindol-2-yl)-(4-iodophenyl)-methanone, 95%
1283764-23-7 95%
5g
$1320.00 2023-09-09
TRC
D013070-250mg
(1,3-Dihydroisoindol-2-yl)-(4-iodophenyl)-methanone
1283764-23-7
250mg
$ 415.00 2022-06-06

(1,3-Dihydroisoindol-2-yl)-(4-iodophenyl)-methanone 関連文献

(1,3-Dihydroisoindol-2-yl)-(4-iodophenyl)-methanoneに関する追加情報

Compound CAS No. 1283764-23-7: (1,3-Dihydroisoindol-2-yl)-(4-iodophenyl)-methanone

The compound CAS No. 1283764-23-7, also known as (1,3-Dihydroisoindol-2-yl)-(4-iodophenyl)-methanone, is a highly specialized organic compound with significant applications in various fields of chemistry and material science. This compound is characterized by its unique structure, which combines a dihydroisoindole moiety with a 4-iodophenyl group through a methanone linkage. The presence of the iodine atom in the aromatic ring introduces interesting electronic properties, making this compound a valuable tool in synthetic chemistry and materials research.

Recent studies have highlighted the potential of (1,3-Dihydroisoindol-2-yl)-(4-iodophenyl)-methanone in the development of advanced materials, particularly in the field of optoelectronics. Researchers have explored its use as a precursor for the synthesis of organic semiconductors, where its electronic properties play a crucial role in determining the performance of these materials. The compound's ability to undergo various chemical transformations, such as Suzuki-Miyaura coupling and Stille coupling reactions, has further expanded its utility in constructing complex molecular architectures.

In terms of synthesis, CAS No. 1283764-23-7 can be prepared through a variety of methods, including nucleophilic aromatic substitution and cross-coupling reactions. These methods allow for precise control over the structure and purity of the compound, ensuring its suitability for high-performance applications. The synthesis process often involves the use of transition metal catalysts, which facilitate efficient bond formation and enhance reaction yields.

The structural features of (1,3-Dihydroisoindol-2-yl)-(4-iodophenyl)-methanone make it an ideal candidate for exploring new chemical reactivity patterns. For instance, its dihydroisoindole moiety can act as a directing group in aromatic substitution reactions, while the methanone group provides a platform for further functionalization. These properties have been leveraged in recent studies to design novel catalysts and intermediates for organic synthesis.

Beyond its role in materials science, this compound has also found applications in medicinal chemistry. Its ability to modulate biological systems makes it a promising lead compound for drug discovery efforts. Researchers have investigated its potential as an inhibitor of key enzymes involved in various disease pathways, demonstrating its versatility across different scientific domains.

In conclusion, CAS No. 1283764-23-7, or (1,3-Dihydroisoindol-2-yl)-(4-iodophenyl)-methanone, stands out as a versatile and valuable compound with wide-ranging applications. Its unique structure and reactivity continue to inspire innovative research across multiple disciplines, solidifying its position as an essential component in modern chemical science.

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